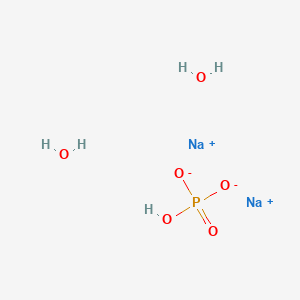

Phosphate disodique dihydraté

Vue d'ensemble

Description

Disodium phosphate dihydrate, also known as Sodium monohydrogen phosphate or Sodium phosphate dibasic, is an inorganic compound with the chemical formula Na₂HPO₄ * 2 H₂O . It is commonly used as a buffer substance for chromatography . It is also used in food products often as a thickener, and may be used in household products and cleaning agents .

Synthesis Analysis

Disodium phosphate dihydrate can be generated by the neutralization of phosphoric acid with sodium hydroxide . The reaction is as follows: H3PO4 + 2 NaOH → Na2HPO4 + 2 H2O . Another method involves slowly adding sodium bicarbonate (NaHCO3) to a phosphoric acid (H3PO4) solution, controlling the reaction temperature at 80-100℃ for 2 hours, and maintaining the pH value between 8.7-9.2 .

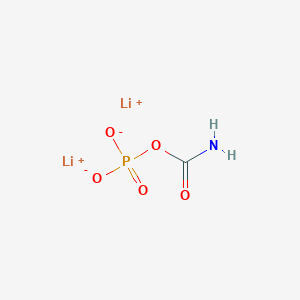

Molecular Structure Analysis

The molecular formula of Disodium phosphate dihydrate is Na₂HPO₄ * 2 H₂O . The Hill formula for this compound is HNa₂O₄P * 2 H₂O . The molar mass of this compound is 177.99 g/mol .

Chemical Reactions Analysis

Disodium phosphate dihydrate is moderately basic, with the pH of its water solution being between 8.0 and 11.0 . It reacts with bases like sodium hydroxide, resulting in the formation of sodium hydrogen phosphate and water . It also reacts with acid like hydrochloric acid, resulting in the formation of phosphoric acid and sodium chloride .

Physical and Chemical Properties Analysis

Disodium phosphate dihydrate appears as a white crystalline solid . It is odorless and has a density of 1.7 g/cm³ . The melting point of this compound is 250°C, and it decomposes upon reaching this temperature . It is soluble in water, with a solubility of 7.7 g/100 ml at 20°C . It is insoluble in ethanol .

Applications De Recherche Scientifique

Agent tampon en biologie moléculaire

Le phosphate disodique dihydraté est couramment utilisé comme réactif tampon en biologie moléculaire. Il contribue à maintenir un niveau de pH stable pendant les expériences, ce qui est crucial pour l'activité et la stabilité des molécules biologiques .

Biochimie et chromatographie

En biochimie et en chromatographie, ce composé est utilisé dans la préparation de tampons biologiques. Ces tampons sont essentiels pour diverses réactions biochimiques et pour maintenir l'intégrité des échantillons pendant l'analyse .

Purification des anticorps

Il joue un rôle dans le processus de purification des anticorps. Les propriétés tampon du phosphate disodique dihydraté contribuent aux étapes d'isolement et de purification, en garantissant que les anticorps conservent leur structure et leur fonctionnalité .

Isolation et purification de l'ADN

Ce composé aide aux procédures d'isolation et de purification de l'ADN. Il aide à la précipitation et à la séparation des acides nucléiques, ce qui est une étape cruciale dans de nombreux protocoles de biologie moléculaire .

Applications pharmaceutiques

En tant que laxatif, le phosphate disodique dihydraté agit en augmentant l'eau dans l'intestin, ce qui contribue à faciliter les mouvements intestinaux. Il est souvent utilisé en combinaison avec d'autres phosphates de sodium à cette fin .

Stockage d'énergie thermique

Des recherches innovantes ont exploré son utilisation comme matrice pour les matériaux à changement de phase (PCM). Les PCM modifiés avec du phosphate disodique dihydraté peuvent avoir des performances thermiques améliorées, utiles pour les applications de stockage d'énergie .

Systèmes tampons phosphates

Il est un composant des systèmes tampons phosphates utilisés pour les étapes de chromatographie en aval des biomolécules ou la formulation liquide finale. Ses faibles limites de micro-organismes et d'endotoxines le rendent adapté aux applications à haut risque comme la fabrication pharmaceutique .

Mécanisme D'action

Target of Action

Disodium phosphate dihydrate, also known as Sodium phosphate dibasic dihydrate, primarily targets the intestinal lumen . It plays a fundamental role in phosphate transport by absorbing phosphate from interstitial fluid for normal cellular functions .

Mode of Action

Disodium phosphate dihydrate is thought to work by increasing the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen . This increase in fecal water content enhances mobility through the large intestine .

Biochemical Pathways

The compound is involved in the regulation of phosphate balance in cells, which is integral to metabolic information flow . By defining and distinguishing the roles of phosphates in central metabolism into cycles, sources, and sinks, it becomes possible to systematically contextualize how phosphates control biochemical information flow in cells .

Pharmacokinetics

It is known that the tmax for phosphate absorption with orally administered liquid sodium phosphate is 1-3 hours .

Result of Action

The primary result of the action of Disodium phosphate dihydrate is an increase in fecal water content, which enhances mobility through the large intestine . This makes it an effective osmotic laxative, often used to cleanse the colon before a colonoscopy .

Action Environment

The action of Disodium phosphate dihydrate can be influenced by environmental factors. For instance, it is known to be hygroscopic, meaning it absorbs water from the environment . This property can affect its stability and efficacy. Furthermore, its solubility in water and insolubility in ethanol can also influence its action in different environments.

Propriétés

| { "Design of the Synthesis Pathway": "Disodium phosphate dihydrate can be synthesized by the reaction of phosphoric acid with sodium hydroxide, followed by crystallization.", "Starting Materials": [ "Phosphoric acid (H3PO4)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 1 mole of phosphoric acid in 2 moles of water to form a solution.", "Step 2: Slowly add 2 moles of sodium hydroxide to the solution while stirring continuously.", "Step 3: The reaction between phosphoric acid and sodium hydroxide will produce disodium phosphate.", "Step 4: Filter the solution to remove any insoluble impurities.", "Step 5: Concentrate the solution by evaporating the water.", "Step 6: Allow the solution to cool and crystallize to obtain disodium phosphate dihydrate." ] } | |

Numéro CAS |

10028-24-7 |

Formule moléculaire |

H5NaO5P |

Poids moléculaire |

139.00 g/mol |

Nom IUPAC |

disodium;hydrogen phosphate;dihydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

Clé InChI |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

O.O.OP(=O)([O-])[O-].[Na+].[Na+] |

SMILES canonique |

O.OP(=O)(O)O.[Na] |

| 10028-24-7 | |

Pictogrammes |

Irritant |

Numéros CAS associés |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does disodium phosphate dihydrate impact the properties of processed cheese?

A1: Research suggests that disodium phosphate dihydrate, when used as an emulsifying salt in processed cheese production, can influence several key characteristics [].

- pH: Disodium phosphate dihydrate generally results in higher pH values compared to trisodium citrate, another common emulsifying salt [].

- Melting Properties: Processed cheese formulated with disodium phosphate dihydrate tends to exhibit lower melt compared to those made with trisodium citrate. This effect is amplified when combined with high lactose content and aged natural cheese [].

Q2: Can disodium phosphate dihydrate be used in pharmaceutical formulations, and if so, what is its role?

A2: Yes, disodium phosphate dihydrate is utilized in pharmaceutical formulations, particularly in oral solid dosage forms like pellets containing omeprazole [, ].

- Excipient in Pellet Cores: It serves as an excipient within the core of these pellets, alongside the active ingredient (omeprazole) and other excipients like hydroxypropyl methylcellulose and talc [, ]. The exact function of disodium phosphate dihydrate in this context is not explicitly detailed in the provided abstracts, warranting further investigation.

Q3: Are there any known safety concerns associated with the use of disodium phosphate dihydrate in pharmaceutical settings?

A3: While generally recognized as safe for use in food and pharmaceuticals, a case report highlights a potential concern [].

- Tenofovir-Induced Fanconi Syndrome: In the context of treating HIV infection, the study reports a case of osteomalacia and microfractures attributed to renal phosphate wasting. This adverse effect was observed in a patient receiving Tenofovir Disoproxil Fumarate (TDF) based antiretroviral therapy, and the authors suggest a potential link, though not directly to disodium phosphate dihydrate itself []. Regular monitoring of renal function and bone health is recommended for patients on TDF therapy [].

Q4: Beyond its use in food and pharmaceuticals, are there other applications for disodium phosphate dihydrate?

A4: Research demonstrates its potential in biomaterial development for bone regeneration [].

- Mineralized Hydrogels: Disodium phosphate dihydrate plays a crucial role in the sequential mineralization of hydrolyzed collagen-based hydrogels []. These hydrogels, enriched with hydroxyapatite through repeated incubations with calcium chloride dihydrate and disodium phosphate dihydrate, show promise in promoting bone regeneration in preclinical models [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)

![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)